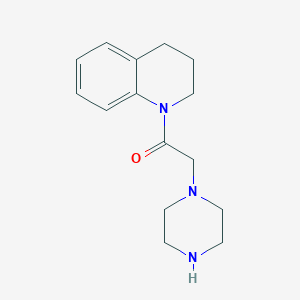![molecular formula C7H10BrNOS B1372607 2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol CAS No. 856371-60-3](/img/structure/B1372607.png)
2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol
Descripción general
Descripción
2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol is a versatile small molecule scaffold used in various research and industrial applications. This compound, with the molecular formula C7H10BrNOS, is known for its unique structure, which includes a brominated thiophene ring and an aminoethanol moiety. It is primarily used in organic synthesis and as an intermediate in the production of more complex molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol typically involves the following steps:
Formation of (5-Bromothiophen-2-yl)methylamine: This intermediate is synthesized by reacting (5-Bromothiophen-2-yl)methanol with ammonia or a primary amine under basic conditions.
Reaction with Ethylene Oxide: The (5-Bromothiophen-2-yl)methylamine is then reacted with ethylene oxide to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles (amines, thiols, alkoxides)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: De-brominated thiophene derivatives
Substitution: Thiophene derivatives with different substituents
Aplicaciones Científicas De Investigación
2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol is not fully understood, but it is believed to interact with various molecular targets and pathways. The brominated thiophene ring may interact with biological macromolecules, while the aminoethanol moiety can form hydrogen bonds and other interactions with proteins and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol hydrochloride: A similar compound with a hydrochloride salt form.
(5-Bromothiophen-2-yl)methylamine: An intermediate in the synthesis of this compound.
Uniqueness
This compound is unique due to its combination of a brominated thiophene ring and an aminoethanol moiety, which provides a versatile scaffold for further chemical modifications and applications in various fields .
Propiedades
IUPAC Name |
2-[(5-bromothiophen-2-yl)methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNOS/c8-7-2-1-6(11-7)5-9-3-4-10/h1-2,9-10H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNISODFPQPLXRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


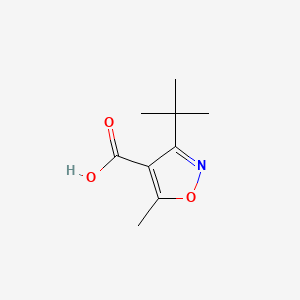
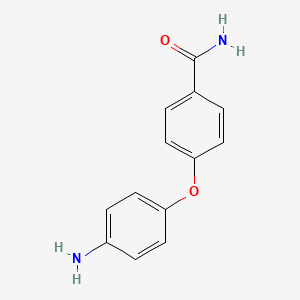
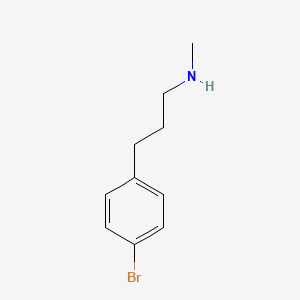
![1-[(Furan-2-ylmethyl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B1372531.png)

![1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine](/img/structure/B1372533.png)
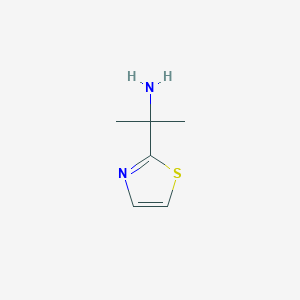
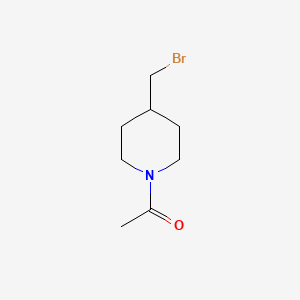


![1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one](/img/structure/B1372540.png)
![2-[(4-Cyanophenyl)sulfanyl]benzoic acid](/img/structure/B1372541.png)
